4-(4-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine is a useful research compound. Its molecular formula is C16H18ClN3S and its molecular weight is 319.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.0909965 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Analysis
Research has focused on developing improved synthetic methodologies for compounds structurally similar to 4-(4-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine. For instance, the study by Wu Qiuye (2005) explored an economical and practical method for synthesizing 1-[(4-chlorophenyl)phenylmethyl]-piperazine, highlighting its potential for industrial applications due to its higher yield and recovery rate (Wu Qiuye, 2005). Such methodologies pave the way for efficient production of related compounds, including this compound, by providing foundational knowledge on reaction conditions and synthetic routes.
Pharmaceutical Research and Biological Evaluation
The compound's structure is reminiscent of those studied for their potential biological activities. Romagnoli et al. (2008) synthesized and evaluated a series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives as allosteric enhancers of the A1 adenosine receptor, demonstrating the influence of substituents on biological activity (Romagnoli et al., 2008). This research underscores the potential of compounds like this compound in medicinal chemistry, particularly in modulating receptor activities through structural modifications.
Crystal Engineering and Molecular Interaction Studies
The investigation into the hydrogen-bond association and crystalline forms of 1,4-piperazine-2,5-diones by Weatherhead-Kloster et al. (2005) provides insights into the solid-state behavior of piperazine derivatives (Weatherhead-Kloster et al., 2005). Understanding these interactions and the resulting polymorphic crystalline forms is crucial for the development of compounds with desired physical and chemical properties, including those related to this compound.
Properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-thiophen-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3S/c17-15-5-3-14(4-6-15)13-19-7-9-20(10-8-19)18-12-16-2-1-11-21-16/h1-6,11-12H,7-10,13H2/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIADARKKRSWPG-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.